molecular formula C11H11NO2 B1638958 methyl 1-methyl-1H-indole-7-carboxylate CAS No. 167479-21-2

methyl 1-methyl-1H-indole-7-carboxylate

Cat. No. B1638958
CAS RN: 167479-21-2
M. Wt: 189.21 g/mol
InChI Key: LNDHWKPWDYJATD-UHFFFAOYSA-N
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Description

Methyl 1H-indole-7-carboxylate is a laboratory chemical with the molecular formula C10H9NO2 . It is also known by its CAS number 93247-78-0 .


Molecular Structure Analysis

The molecular weight of methyl 1H-indole-7-carboxylate is 175.18 . The monoisotopic mass is 175.063324 Da .


Physical And Chemical Properties Analysis

Methyl 1H-indole-7-carboxylate has a melting point of 47-48°C and a predicted boiling point of 331.7±15.0 °C . Its predicted density is 1.253±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 1-methyl-1H-indole-7-carboxylate, focusing on six unique applications:

Anticancer Research

Methyl 1-methyl-1H-indole-7-carboxylate has shown potential in the development of anticancer agents. It is used in the synthesis of inhibitors for CD38, a protein that is overexpressed in certain types of cancer cells . These inhibitors can help in targeting and destroying cancer cells, making this compound valuable in cancer treatment research.

Antiviral Agents

Indole derivatives, including methyl 1-methyl-1H-indole-7-carboxylate, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This makes them promising candidates for the development of new antiviral medications.

Anti-inflammatory Applications

Research has indicated that indole derivatives possess significant anti-inflammatory properties. Methyl 1-methyl-1H-indole-7-carboxylate can be used in the synthesis of compounds that inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Antimicrobial Research

Methyl 1-methyl-1H-indole-7-carboxylate is also utilized in the development of antimicrobial agents. Indole derivatives have been found to exhibit activity against a wide range of microbial pathogens, including bacteria and fungi . This application is crucial for developing new antibiotics and antifungal medications.

Neuroprotective Agents

Indole derivatives have been explored for their neuroprotective effects. Methyl 1-methyl-1H-indole-7-carboxylate can be used in the synthesis of compounds that protect nerve cells from damage, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Plant Growth Regulators

In agricultural research, indole derivatives like methyl 1-methyl-1H-indole-7-carboxylate are studied for their role as plant growth regulators. These compounds can influence plant growth and development, making them useful in enhancing crop yields and improving agricultural practices .

Safety and Hazards

Methyl 1H-indole-7-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

methyl 1-methylindole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(10(8)12)11(13)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHWKPWDYJATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-indole-7-carboxylate

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9 (a), except substituting methyl indole-7-carboxylate for the ethyl indole-2-carboxylate, the title compound (2.4 g, 90%) was obtained as an oil: MS (ES) m/e 190.2 (M+H)+.
[Compound]
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Yield
90%

Synthesis routes and methods II

Procedure details

To 70 ml of a methanol solution of 1.82 g (10.4 mmol) of 1-methyl-7-indolecarboxylic acid was added dropwise 3.09 g (26.0 mmol) of thionyl chloride at 0° C. The reaction mixture was refluxed for 2 hours and the solvent was then distilled off under reduced pressure. Ice water was poured onto the resulting residue and ammonium hydroxide was added to render the mixture alkaline. The mixture was extracted three times with ethyl acetate. The combined extracts were washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure. The residue was isolated and purified by silica gel column chromatography to give 1.16 g (59.0%) of methyl 1-methyl-7-indolecarboxylate.
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1.82 g
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3.09 g
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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